molecular formula C17H15Cl3N2O3S B11472422 1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide

1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide

Cat. No.: B11472422
M. Wt: 433.7 g/mol
InChI Key: FNRONSOACUQDAH-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide is a synthetic organic compound characterized by its complex structure, which includes a prolinamide core substituted with chlorophenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide typically involves multiple steps:

    Formation of the Prolinamide Core: The synthesis begins with the preparation of the prolinamide core, which can be achieved through the reaction of proline with appropriate amines under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the prolinamide core.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This is typically done using sulfonyl chlorides in the presence of a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it may interact with cellular membranes or intracellular proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dichlorophenyl)prolinamide
  • 1-[(4-chlorophenyl)sulfonyl]-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)prolinamide

Uniqueness

1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable subject for further research.

Properties

Molecular Formula

C17H15Cl3N2O3S

Molecular Weight

433.7 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H15Cl3N2O3S/c18-11-6-8-12(9-7-11)26(24,25)22-10-2-5-15(22)17(23)21-16-13(19)3-1-4-14(16)20/h1,3-4,6-9,15H,2,5,10H2,(H,21,23)

InChI Key

FNRONSOACUQDAH-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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